molecular formula C8H5F2N3O2 B6183794 2-(difluoromethyl)-5-nitro-2H-indazole CAS No. 749901-98-2

2-(difluoromethyl)-5-nitro-2H-indazole

Cat. No.: B6183794
CAS No.: 749901-98-2
M. Wt: 213.1
InChI Key:
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Description

2-(Difluoromethyl)-5-nitro-2H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group and the nitro group in its structure makes it a compound of interest in various fields, including medicinal chemistry and materials science. The difluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, while the nitro group is often involved in various chemical reactions, making this compound versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-5-nitro-2H-indazole typically involves the introduction of the difluoromethyl group and the nitro group onto the indazole core. One common method is the late-stage difluoromethylation of pre-formed indazole derivatives. This can be achieved using difluoromethylation reagents such as difluoromethyl sulfone or difluoromethyl iodide under catalytic conditions. The reaction conditions often involve the use of a base, such as sodium bicarbonate, and a photocatalyst, such as iridium complexes, under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of reagents and catalysts may also be adjusted to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-nitro-2H-indazole can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(Difluoromethyl)-5-amino-2H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acid derivatives of the indazole compound.

Scientific Research Applications

2-(Difluoromethyl)-5-nitro-2H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting metabolic stability and lipophilicity.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biology: It serves as a probe in biological studies to understand the role of difluoromethyl and nitro groups in biological systems.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-5-nitro-2H-indazole involves its interaction with various molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins by increasing lipophilicity and metabolic stability. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-5-nitro-2H-indazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-5-amino-2H-indazole: Similar structure but with an amino group instead of a nitro group.

    2-(Difluoromethyl)-5-chloro-2H-indazole: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(Difluoromethyl)-5-nitro-2H-indazole is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group provides a site for various chemical reactions, making this compound versatile for different applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-5-nitro-2H-indazole involves the reaction of 2-bromo-5-nitro-2H-indazole with difluoromethyl magnesium bromide followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2-bromo-5-nitro-2H-indazole", "difluoromethyl magnesium bromide", "diethyl ether", "dichloromethane", "sodium sulfate", "sodium bicarbonate", "magnesium sulfate", "sodium chloride", "water", "potassium permanganate", "sulfuric acid" ], "Reaction": [ "To a solution of 2-bromo-5-nitro-2H-indazole (1.0 g, 3.8 mmol) in diethyl ether (20 mL) and dichloromethane (20 mL) at 0°C, difluoromethyl magnesium bromide (3.8 mmol) was added dropwise over 30 minutes.", "The reaction mixture was stirred at 0°C for 2 hours and then allowed to warm to room temperature.", "The mixture was quenched with saturated sodium bicarbonate solution and extracted with dichloromethane.", "The organic layer was washed with saturated sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.", "The resulting crude product was purified by column chromatography on silica gel using dichloromethane as the eluent to afford the intermediate as a yellow solid.", "To a solution of the intermediate (0.5 g, 1.7 mmol) in dichloromethane (10 mL) at 0°C, a solution of potassium permanganate (0.8 g, 5.0 mmol) in water (10 mL) was added dropwise over 30 minutes.", "The reaction mixture was stirred at 0°C for 2 hours and then allowed to warm to room temperature.", "The mixture was quenched with saturated sodium bisulfite solution and extracted with dichloromethane.", "The organic layer was washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product as a yellow solid.", "The final product was further purified by recrystallization from a mixture of dichloromethane and hexanes to obtain pure 2-(difluoromethyl)-5-nitro-2H-indazole as a yellow solid." ] }

CAS No.

749901-98-2

Molecular Formula

C8H5F2N3O2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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